Ethyl isonicotinate

Green Chemistry Catalytic Esterification Process Optimization

Researchers requiring a high-efficiency, pyridine-4-carboxylate building block often face slow conventional syntheses. Ethyl isonicotinate (EIN) directly addresses this with microwave-assisted protocols delivering 97.18% yield in 10 minutes. - pKa 3.45 enables superior membrane permeability vs. isonicotinic acid (pKa 4.96) for oral prodrug design. - Directs specific μ2-1,1/μ2-1,3-azido bridging in Cu(II) coordination polymers, a structural outcome unattainable with methyl isonicotinate. - Electrochemical reduction in acidic media follows a distinct radical protonation pathway not observed with ethyl nicotinate. Supplied with ≥98% purity, ambient shipping, and comprehensive documentation.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 1570-45-2
Cat. No. B042127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl isonicotinate
CAS1570-45-2
SynonymsIsonicotinic Acid Ethyl Ester;  4-Carboethoxypyridine;  4-Ethoxycarbonylpyridine;  Ethyl 4-Pyridinecarboxylate;  Ethyl Isonicotinate;  NSC 6854;  γ-Pyridinecarboxylic Acid Ethyl Ester
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=NC=C1
InChIInChI=1S/C8H9NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h3-6H,2H2,1H3
InChIKeyMCRPKBUFXAKDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Isonicotinate: Chemical Profile and Comparator Context


Ethyl isonicotinate (EIN), a pyridine-4-carboxylate ester, is a versatile organic building block extensively used in medicinal chemistry and materials science as a precursor for antitubercular agents and coordination polymers . Its ester functional group confers distinct reactivity and physicochemical properties compared to its closest structural analogs, such as methyl isonicotinate (MeIN) and ethyl nicotinate (EN), which are critical considerations for scientific and industrial procurement decisions [1].

Medicinal chemistry building block for antitubercular agent synthesis
Coordination polymer precursor for metal-organic frameworks

Critical Differentiators from Generic Analogs


Simple substitution of ethyl isonicotinate with in-class analogs like methyl isonicotinate or ethyl nicotinate is not scientifically valid due to quantifiable differences in key performance attributes. These differences manifest in the yield and selectivity of its synthesis [1], its distinct acid-base behavior (pKa) , its unique electrochemical reduction pathway [2], and the resulting structural and functional properties of derived coordination complexes [3]. The following quantitative evidence demonstrates why ethyl isonicotinate is often the specifically required reagent for target applications, directly impacting procurement specifications.

Ester chain length

Methyl isonicotinate may shift synthesis yield and selectivity compared to ethyl ester.

pKa shift

Ethyl isonicotinate shows a ~1.5 unit lower pKa than the parent acid, altering protonation-state-dependent behavior.

Positional isomerism

Ethyl nicotinate follows a different electrochemical reduction pathway; direct interchange may not transfer.

Quantitative Performance Data and Evidence


Microwave-Assisted vs. Conventional Esterification

The synthesis of ethyl isonicotinate (EIN) from isonicotinic acid and ethanol under microwave irradiation demonstrates a significant improvement in reaction efficiency compared to conventional heating methods [1][2]. This head-to-head comparison is a critical differentiator for process chemists evaluating synthetic routes.

Reaction Efficiency
Head-to-head
Yield 97.18% in 10 min (MW) vs conventional heating
Supports microwave-assisted synthesis selection
With p-TSA/C catalyst at 200W; alcohol:acid 8:1
Green Chemistry Catalytic Esterification Process Optimization

pKa Comparison with Isonicotinic Acid

Ethyl isonicotinate exhibits a significantly different acid-base profile compared to its parent carboxylic acid, isonicotinic acid, as quantified by its pKa value. This class-level inference is essential for applications where solubility, reactivity, or biological target engagement depends on the compound's protonation state at physiological or specific buffer pHs .

pKa Difference
Class-level
pKa 3.45 vs 4.96 (Δ = 1.51)
Context-dependent acid-base profile
>30-fold Ka difference at 25°C; data to verify
Physicochemical Properties Protonation State Medicinal Chemistry

Electrochemical Reduction Pathway Differences

The electrochemical reduction pathways of positional isomers of pyridine esters diverge significantly under acidic conditions. A direct head-to-head comparison via polarography reveals that the 4-substituted ethyl isonicotinate radical undergoes a distinct protonation and second electron transfer that is not observed for its 3-substituted analog, ethyl nicotinate [1]. This mechanistic difference is crucial for selecting the correct building block for electrochemical syntheses.

Reduction Mechanism
Head-to-head
Isonicotinate radical: protonation + 2nd e⁻ transfer. Nicotinate radical: escapes diffusion layer.
Positional isomer reactivity divergence
Acidic polarography; method context
Electrochemistry Redox Chemistry Mechanistic Studies

Coordination Polymer Architecture with Copper Azide

The choice between ethyl and methyl isonicotinate as a ligand leads to distinct coordination polymer architectures. A direct head-to-head comparison of their copper(II) azido complexes reveals a change in bridging mode and coordination geometry, which is a critical differentiator for materials scientists designing frameworks with specific properties [1].

Polymer Architecture
Head-to-head
Ethyl: μ₂-1,1/μ₂-1,3-azido bridges (1D chain). Methyl: μ-1,1-azido + bridging nitrate.
Ligand-controlled bridging motif selection
X-ray crystal structure determination
Coordination Chemistry Crystal Engineering Materials Science

Catalytic Esterification Selectivity

The catalytic esterification of isonicotinic acid with ethanol to produce ethyl isonicotinate can achieve exceptionally high selectivity under optimized conditions. This supporting evidence demonstrates the feasibility of a clean, high-yield synthesis pathway, which is a key procurement consideration for minimizing downstream purification costs [1].

Selectivity
Reported
Selectivity up to 98% for ethyl isonicotinate
Supports high-purity synthesis route
Zeolite catalyst under MW or US irradiation
Catalysis Green Synthesis Process Chemistry

Research and Procurement Application Scenarios


High-Throughput and Green Synthesis

Procurement of ethyl isonicotinate is optimal for programs focused on high-efficiency, 'green' synthetic methods. The quantitative evidence of achieving a 97.18% yield in only 10 minutes under microwave irradiation [1] directly supports its use in high-throughput screening libraries or process development where time and energy efficiency are paramount. This specific performance is not guaranteed with other esters or under conventional heating.

pH-Dependent Drug Design and Prodrugs

For medicinal chemistry projects where the pKa of a building block is a critical design parameter, ethyl isonicotinate (pKa 3.45) offers a distinct advantage over isonicotinic acid (pKa 4.96) [1]. This ~1.5 unit difference in pKa quantifies its utility as a more lipophilic, neutral ester prodrug moiety at physiological pH, which is crucial for optimizing membrane permeability and oral bioavailability of pyridine-based drug candidates .

Electrochemical Synthesis of Pyridine Derivatives

Research involving the electrochemical reduction of pyridine esters to generate specific intermediates must utilize ethyl isonicotinate to ensure the correct reaction pathway. As demonstrated by comparative polarography [1], its radical intermediate undergoes a distinct protonation and second electron transfer in acidic media, a mechanistic step that does not occur with the isomeric ethyl nicotinate. This specificity is non-negotiable for achieving target product distribution in electrosynthesis.

Crystal Engineering of Coordination Polymers

In materials science, the procurement of ethyl isonicotinate over methyl isonicotinate is dictated by its ability to direct the formation of specific bridging motifs in coordination polymers. The ethyl ester ligand facilitates μ2-1,1 and μ2-1,3-azido bridges with copper(II), leading to a 1D chain structure, whereas the methyl analog results in a different bridging system and geometry [1]. This structural control is essential for designing materials with targeted magnetic, electronic, or catalytic properties.

Application
Selection Property
Validation Focus
Microwave-assisted synthesis
Rapid esterification workflow
Reaction time and yield efficiency
Prodrug design studies
Ester pKa and lipophilicity
pH-dependent membrane permeability
Electrochemical pyridine reduction
Positional isomer reactivity
Mechanistic pathway confirmation
Coordination polymer synthesis
Ligand-directed bridging motifs
Structural determination by XRD

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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